molecular formula C15H19NO3 B14609258 Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate CAS No. 59838-09-4

Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate

Cat. No.: B14609258
CAS No.: 59838-09-4
M. Wt: 261.32 g/mol
InChI Key: QBWFQPVWLBVNNK-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3 It is a piperidine derivative, characterized by the presence of an ethyl ester group, a benzyl group, and a ketone functional group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with benzyl bromide in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions typically include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
  • 1-Benzyl-4-piperidone

Uniqueness

Ethyl 3-benzyl-4-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted research applications .

Properties

CAS No.

59838-09-4

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 3-benzyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)16-9-8-14(17)13(11-16)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3

InChI Key

QBWFQPVWLBVNNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=O)C(C1)CC2=CC=CC=C2

Origin of Product

United States

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